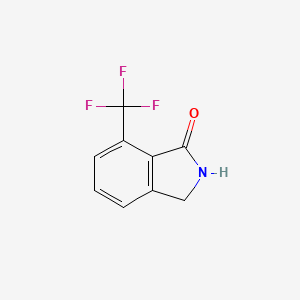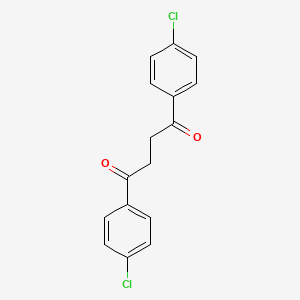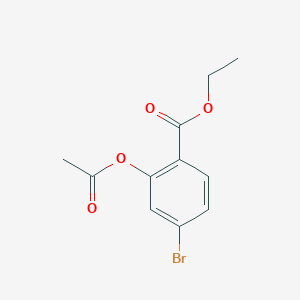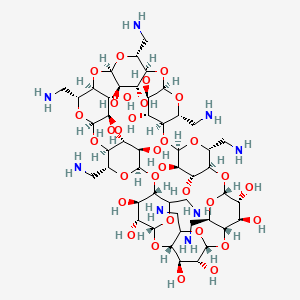
Octakis(6-amino-6-deoxy)-|A-cyclodextrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octakis(6-amino-6-deoxy)-γ-cyclodextrin is a modified cyclodextrin compound. It consists of a γ-cyclodextrin molecule substituted with eight 6-amino-6-deoxy groups. This compound is known for its large cavity, which can encapsulate larger molecules. It has good water solubility, stability, and low toxicity .
Méthodes De Préparation
The preparation of Octakis(6-amino-6-deoxy)-γ-cyclodextrin typically involves the reaction of γ-cyclodextrin with 6-amino-6-deoxy groups under appropriate conditions to form the target compound. The synthetic route includes the deprotection of the primary face of γ-cyclodextrin, followed by reaction with a respective alkyl halide under basic conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound .
Analyse Des Réactions Chimiques
Octakis(6-amino-6-deoxy)-γ-cyclodextrin undergoes various chemical reactions, including:
Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions with alkyl halides to form alkylated derivatives.
Oxidation and Reduction: The amino groups can be oxidized to form nitro derivatives or reduced to form secondary amines.
Complexation Reactions: The compound can form inclusion complexes with various guest molecules due to its large cavity.
Common reagents and conditions used in these reactions include alkyl halides, oxidizing agents, and reducing agents. Major products formed from these reactions include alkylated derivatives, nitro derivatives, and secondary amines .
Applications De Recherche Scientifique
Octakis(6-amino-6-deoxy)-γ-cyclodextrin has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of Octakis(6-amino-6-deoxy)-γ-cyclodextrin involves its ability to form inclusion complexes with various guest molecules. This property allows it to interfere with the transport of capsular polysaccharides in bacteria, enhancing sensitivity to complement-mediated killing . The molecular targets include the efflux channels in bacteria, such as Wza in Escherichia coli .
Comparaison Avec Des Composés Similaires
Octakis(6-amino-6-deoxy)-γ-cyclodextrin is unique due to its large cavity and ability to form stable inclusion complexes. Similar compounds include:
Heptakis(2,6-O-diallyl)-β-cyclodextrin: This compound has allyl groups at positions 2 and 6, allowing for selective allylation.
Octakis(carboxyalkyl-thioalkyl)silsesquioxanes: These compounds are obtained by click photo-induced thiol-ene addition reactions and have carboxyalkyl-thioalkyl groups.
The uniqueness of Octakis(6-amino-6-deoxy)-γ-cyclodextrin lies in its amino groups, which provide additional reactivity and functionality compared to other cyclodextrin derivatives .
Propriétés
Formule moléculaire |
C48H88N8O32 |
|---|---|
Poids moléculaire |
1289.2 g/mol |
Nom IUPAC |
(1S,3R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,38R,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R,56R)-5,10,15,20,25,30,35,40-octakis(aminomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol |
InChI |
InChI=1S/C48H88N8O32/c49-1-9-33-17(57)25(65)41(73-9)82-34-10(2-50)75-43(27(67)19(34)59)84-36-12(4-52)77-45(29(69)21(36)61)86-38-14(6-54)79-47(31(71)23(38)63)88-40-16(8-56)80-48(32(72)24(40)64)87-39-15(7-55)78-46(30(70)22(39)62)85-37-13(5-53)76-44(28(68)20(37)60)83-35-11(3-51)74-42(81-33)26(66)18(35)58/h9-48,57-72H,1-8,49-56H2/t9-,10-,11-,12-,13-,14-,15?,16?,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m1/s1 |
Clé InChI |
HGJBCHWVBHLZPM-UHPWMYLTSA-N |
SMILES isomérique |
C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@H]6[C@@H]([C@H]([C@@H](O[C@H]7[C@@H]([C@H]([C@@H](O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@H](O2)[C@@H]([C@H]9O)O)CN)CN)OC7CN)O)O)OC6CN)O)O)CN)CN)CN)O)O)N |
SMILES canonique |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CN)CN)CN)CN)CN)CN)CN)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


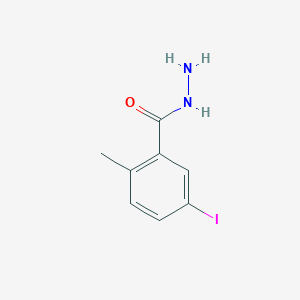
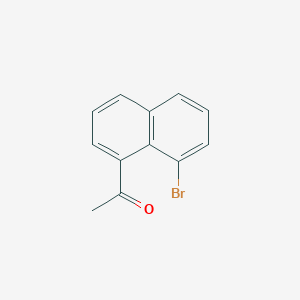

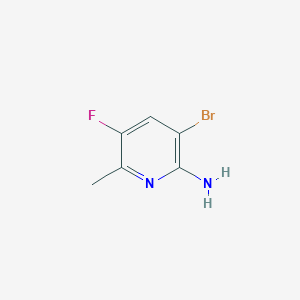
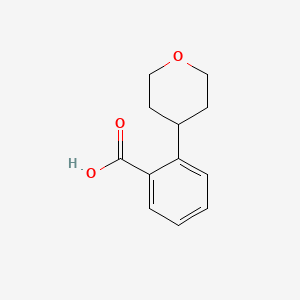
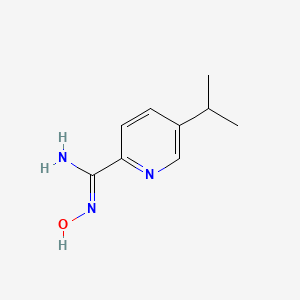
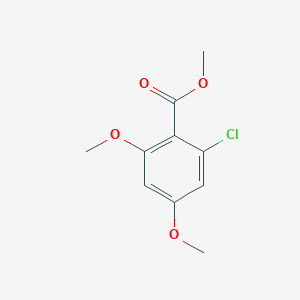
![N-[4-(Phenyldiazenyl)phenyl]piperidine-4-sulfonamide](/img/structure/B13672049.png)
![Methyl 2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B13672052.png)

